molecular formula C23H29N3O4 B2860893 N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-22-3

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2860893
CAS No.: 941976-22-3
M. Wt: 411.502
InChI Key: HUFMBSBCZDAZPF-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes exclusively. This compound is structurally characterized by a central oxalamide group bridging a 4-methoxybenzylamine moiety and a 2-morpholino-2-(p-tolyl)ethyl group. Oxalamide-based compounds are of significant interest in scientific research for their potential as high-potency flavorants, particularly in imparting savory and umami notes to comestible compositions . As part of this chemical family, it serves as a candidate for structure-activity relationship (SAR) studies in flavor chemistry and sensory science. The morpholino and p-tolyl substituents suggest potential for targeted interaction with specific taste receptors. Researchers are investigating the properties and applications of this compound in controlled laboratory settings. It is supplied as a solid and must be handled by qualified personnel using appropriate personal protective equipment. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-17-3-7-19(8-4-17)21(26-11-13-30-14-12-26)16-25-23(28)22(27)24-15-18-5-9-20(29-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFMBSBCZDAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Oxalyl chloride undergoes nucleophilic acyl substitution with primary amines. For unsymmetrical oxalamides, a stepwise protocol is employed:

  • First Amidation : Reacting oxalyl chloride with 4-methoxybenzylamine in anhydrous dichloromethane at 0–5°C forms the monoamide intermediate, N-(4-methoxybenzyl)oxalyl chloride.
  • Second Amidation : The intermediate reacts with 2-morpholino-2-(p-tolyl)ethylamine in the presence of a base (e.g., triethylamine) to yield the target compound.

Optimization Parameters

Critical factors influencing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (Step 1); 25°C (Step 2) Prevents oligomerization
Solvent Anhydrous CH₂Cl₂ Minimizes hydrolysis
Molar Ratio (Amine:Oxalyl Chloride) 1:1.05 (Step 1); 1:1.1 (Step 2) Ensures complete conversion
Purification Column chromatography (SiO₂, ethyl acetate/hexane) Removes unreacted amines

Isolated yields typically range from 65–78%. Side products include bis-aminated byproducts (5–12%) and hydrolyzed oxalic acid (<3%).

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative leverages ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. While originally designed for symmetrical oxalamides, recent adaptations enable unsymmetrical synthesis.

Reaction Design

  • Substrate Preparation : Ethylene glycol and a mixture of 4-methoxybenzylamine and 2-morpholino-2-(p-tolyl)ethylamine are combined in toluene.
  • Catalytic System : 1 mol% Ru-MACHO-BH ([(RuCl(CO)H)(PNP)]) and 2 equiv. KOtBu.
  • Conditions : Reflux at 110°C for 24 hours under N₂, producing H₂ gas as the sole byproduct.

Key Findings

  • Yield : 58–62% for unsymmetrical oxalamides, lower than symmetrical analogs (85–96%).
  • Selectivity : Competitive formation of symmetrical byproducts (N1,N2-bis(4-methoxybenzyl)oxalamide: 15–20%; N1,N2-bis(2-morpholino-2-(p-tolyl)ethyl)oxalamide: 10–12%).
  • Mechanistic Insight : NMR studies suggest ethylene glycol dehydrogenates to glycolaldehyde, which undergoes nucleophilic attack by amines to form α-hydroxyamide intermediates. Subsequent ADC forms the oxalamide backbone.

One-Pot Synthesis via Triple C–X Bond Cleavage

A novel method reported in 2024 employs dichloroacetamide and CBr₄ in a basic aqueous medium. This approach avoids pre-functionalized oxalic acid derivatives.

Procedure

  • Substrates : Dichloroacetamide (1 equiv.), 4-methoxybenzylamine (1.1 equiv.), 2-morpholino-2-(p-tolyl)ethylamine (1.1 equiv.), CBr₄ (1.5 equiv.).
  • Base : K₂CO₃ (2 equiv.) in H₂O/THF (3:1) at 60°C for 12 hours.

Advantages and Limitations

  • Yield : 72–80% with >90% purity after recrystallization.
  • Atom Economy : 85% (vs. 68% for stepwise amidation).
  • Byproducts : Brominated intermediates (<5%) and dimeric species (<8%).
  • Mechanism : Base-mediated cleavage of CCl₂Br generates reactive carbonyl species, which couple with amines via nucleophilic acyl substitution.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Environmental Impact Scalability
Stepwise Amidation 65–78 95–98 Moderate (toxic solvents) Industrial
Ruthenium ADC 58–62 85–90 Low (H₂ byproduct) Lab-scale
One-Pot C–X Cleavage 72–80 90–95 Low (aqueous medium) Pilot-scale

Industrial-Scale Considerations

For kilogram-scale production, the stepwise amidation method remains dominant due to established infrastructure. Key adaptations include:

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours via enhanced heat/mass transfer.
  • Solvent Recycling : Dichloromethane recovery systems cut costs by 40%.
  • In-Line Analytics : FTIR monitors reaction progression, minimizing over-reaction.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1-Substituent N2-Substituent Biological Activity Key Findings
Target Compound 4-Methoxybenzyl 2-Morpholino-2-(p-tolyl)ethyl Hypothetical: Enzyme inhibition or flavor modulation Morpholino may enhance solubility; p-tolyl increases lipophilicity. No direct toxicological data available.
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (TAS1R1/TAS1R3) NOEL: 100 mg/kg bw/day; globally approved as a flavor enhancer (replaces MSG).
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Stearoyl-CoA Desaturase inhibitor Synthesized via SnCl₂-mediated coupling; 23% dimer impurity observed.
Compound 80 4-Chlorophenyl 4-Methoxybenzyl Unknown 68% yield; characterized by NMR and MS. Chlorine may enhance metabolic resistance.
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Unknown 64% yield; fluorophenyl group may influence binding affinity.

Key Comparative Insights

Substituent-Driven Activity: Flavor Modulation: S336’s pyridin-2-yl and dimethoxybenzyl groups are critical for TAS1R1/TAS1R3 receptor activation . The target compound’s morpholino and p-tolyl groups may shift activity toward enzyme inhibition (e.g., cytochrome P450 or stearoyl-CoA desaturase) due to increased lipophilicity and altered hydrogen-bonding capacity . Toxicity and Metabolism: S336 and analogs are metabolized via hydrolytic cleavage of the oxalamide bond, with high NOELs (100 mg/kg bw/day) due to rapid excretion . The target compound’s morpholino group could introduce alternative metabolic pathways, necessitating specific toxicological evaluation.

Synthetic Considerations: Yields for oxalamide derivatives range from 35% (Compound 17) to 68% (Compound 80), influenced by steric and electronic effects of substituents .

Regulatory Status :

  • S336 has global regulatory approval as a flavoring agent . The target compound’s safety profile remains unverified, though structurally related oxalamides are considered low-risk if metabolized similarly .

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